N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin core substituted with an ethyl group at position 10 and a keto group at position 11. The sulfonamide moiety is derived from 4-fluorobenzenesulfonamide, attached at position 2 of the heterocyclic ring.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-2-24-18-5-3-4-6-20(18)28-19-12-9-15(13-17(19)21(24)25)23-29(26,27)16-10-7-14(22)8-11-16/h3-13,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGENUJVVRNLNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide is a synthetic compound that has garnered interest in the pharmaceutical field due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 418.49 g/mol. The structure features dibenzo[b,f][1,4]oxazepine and sulfonamide moieties, which are crucial for its biological activity.
Research indicates that this compound exhibits several pharmacological effects:
- Prostaglandin Antagonism : Similar compounds have shown efficacy in antagonizing prostaglandin actions, which can be beneficial in conditions like asthma where excessive bronchial constriction occurs due to prostaglandins such as PGF2α.
- Dopamine D2 Receptor Inhibition : Certain derivatives have been identified as selective inhibitors of the dopamine D2 receptor, suggesting potential applications in treating neurological disorders.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | Description | Reference |
|---|---|---|
| Prostaglandin Antagonism | Inhibits contractile actions of prostaglandins | |
| Dopamine D2 Receptor Inhibition | Selective inhibition linked to neurological effects | |
| Anti-inflammatory | Potential reduction in inflammatory markers |
Case Studies
Case Study 1: Asthma Treatment
A study evaluated the efficacy of dibenzo[b,f][1,4]oxazepine derivatives in treating allergic asthma. The results indicated significant improvement in bronchial responsiveness when treated with compounds structurally similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin). The study found that these compounds effectively reduced airway hyperresponsiveness and inflammation markers in animal models.
Case Study 2: Neurological Disorders
Another investigation focused on the compound's potential as a treatment for neurological disorders. Researchers found that N-(10-ethyl-11-oxo...) demonstrated significant inhibition against dopamine D2 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. The compound showed promise in reducing symptoms associated with these disorders in preclinical models.
Comparison with Similar Compounds
Substituent Variations on the Dibenzooxazepin Core
a. Alkyl Substituents
- 10-Methyl analog : 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide () has a molecular weight of 398.408 (C₂₀H₁₅FN₂O₄S). Replacing methyl with ethyl increases lipophilicity (logP ~3.97 vs. target compound’s estimated logP ~4.2) and may enhance membrane permeability .
b. Halogen Substituents
- 8-Chloro analog : N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (MW ~428.8) leverages chlorine’s electronegativity for stronger halogen bonding with target receptors, possibly improving binding affinity .
Modifications to the Sulfonamide Moiety
a. Fluoro and Methoxy Substitutions
- 3-Fluoro-4-methoxy analog : N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide introduces methoxy groups, increasing hydrogen bond acceptors (HBA: 9 vs. target’s 7) and polar surface area (PSA), which may reduce passive diffusion but improve solubility .
- 2,4-Dimethoxy analog : N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide (C₂₃H₂₂N₂O₆S, MW 454.5) has a logP of 3.97, indicating balanced lipophilicity for blood-brain barrier penetration .
b. Bulkier Sulfonamide Groups
- 4-Chlorophenyl methanesulfonamide analog : 1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide (C₂₂H₁₉ClN₂O₄S, MW 442.9) incorporates a chlorophenyl group, enhancing steric bulk and electronic effects, which could modulate receptor selectivity .
Molecular and Pharmacological Properties
*Estimated based on structural similarity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide, and what critical reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via a two-step process. First, 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) is reacted with diethyl pyrocarbonate under anhydrous conditions to form the intermediate ethyl carbamate derivative. The second step involves sulfonylation with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Key parameters include temperature control (0–5°C during sulfonylation), stoichiometric ratios (1:1.2 for BT3 to sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the presence of the ethyl group (δ ~1.2–1.4 ppm for CH), dibenzooxazepinone aromatic protons (δ 6.8–8.2 ppm), and sulfonamide NH (δ ~10.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 453.1245) .
- HPLC-PDA : Purity >95% is achieved using a C18 column (methanol/water gradient, 1.0 mL/min flow rate) .
Q. What in vitro models have been used to evaluate the anti-inflammatory activity of this compound, and what key findings have been reported?
- Methodological Answer : Human monocytic-endothelial cell adhesion assays are commonly employed. Pretreatment with 10 µM of the compound reduces TNF-α-induced adhesion molecule (VCAM-1, ICAM-1) expression by 60–70% via NF-κB pathway inhibition. Data is quantified using flow cytometry and ELISA .
Advanced Research Questions
Q. How does the compound’s sulfonamide moiety influence its binding affinity to target proteins, and what structural analogs have been explored to enhance selectivity?
- Methodological Answer : The 4-fluorobenzenesulfonamide group enhances hydrogen bonding with Lys123 and Asp189 residues in cyclooxygenase-2 (COX-2), as shown by molecular docking studies. Analog studies replacing the fluorine with chloro or methyl groups (e.g., 4-chlorophenyl analogs) show reduced IC values (from 0.8 µM to 2.5 µM), highlighting fluorine’s electronic effects .
Q. How can researchers design experiments to resolve contradictions in reported inhibitory concentrations across different in vitro assays for this compound?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell type, incubation time). Standardization strategies include:
- Using orthogonal assays (e.g., Western blot for protein expression vs. luciferase reporter for NF-κB activity) .
- Dose-response curves with 8–10 concentration points (0.1–50 µM) to calculate EC values.
- Applying ANOVA with post-hoc Tukey tests to compare inter-assay variability .
Q. What computational or experimental approaches are recommended to optimize the pharmacokinetic profile of this compound while maintaining its bioactivity?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG 400/water) increase aqueous solubility from 12 µg/mL to 150 µg/mL .
- Metabolic Stability : Microsomal incubation (human liver microsomes, 1 mg/mL) identifies oxidative metabolites via LC-MS/MS. Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 11 reduces CYP3A4-mediated degradation .
- In Silico ADME Prediction : SwissADME predicts a bioavailability score of 0.55, suggesting moderate permeability .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies?
- Methodological Answer : Discrepancies often stem from poor bioavailability or off-target effects. Strategies include:
- Pharmacokinetic Profiling : Measuring plasma half-life (t) and AUC in rodent models. For this compound, a t of 2.1 hours suggests rapid clearance, necessitating prodrug approaches .
- Tissue Distribution Studies : Radiolabeled compound (e.g., C) tracks accumulation in target tissues (e.g., synovial fluid in arthritis models) .
Structural and Functional Analogues
Q. What lessons can be drawn from structurally related dibenzo[b,f][1,4]oxazepinone derivatives in terms of toxicity and mechanism of action?
- Methodological Answer : Analogues with electron-deficient substituents (e.g., nitro groups) show higher hepatotoxicity (ALT levels >100 U/L in rats) due to reactive metabolite formation. In contrast, the 4-fluoro substitution in this compound reduces metabolic activation, as shown in glutathione trapping assays .
Experimental Design Considerations
Q. What controls and validation steps are critical when assessing this compound’s off-target effects in kinase inhibition assays?
- Methodological Answer :
- Positive Controls : Use staurosporine (pan-kinase inhibitor) to validate assay conditions.
- Counter-Screening : Test against a panel of 50 kinases (e.g., PKIS kinase panel) at 1 µM. This compound shows <30% inhibition for 90% of kinases, confirming selectivity .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of COX-2 (ΔT = 4.5°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
